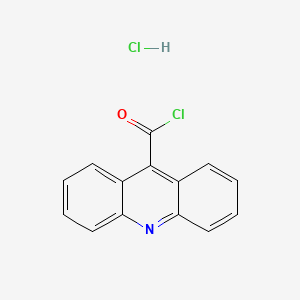

Acridine-9-carbonyl chloride hydrochloride

Übersicht

Beschreibung

Acridine-9-carbonyl chloride hydrochloride is a derivative of acridine, a heterocyclic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities

Wirkmechanismus

Target of Action

Acridine-9-carbonyl chloride hydrochloride, like other acridine derivatives, has a broad spectrum of biological activity . The primary targets of these compounds are DNA and related enzymes . The unique planar ring structure of acridine derivatives allows them to act as DNA intercalators . They also inhibit topoisomerase or telomerase enzymes .

Mode of Action

The mode of action of this compound is primarily through DNA intercalation . The planar structure of the compound allows it to sandwich itself between the base pairs of the double helix, causing the helical structure to unwind . This interaction is fueled by charge transfer and π-stacking interactions .

Biochemical Pathways

The unwinding of the DNA helix due to the intercalation of the acridine derivative can affect various biological processes involving DNA and related enzymes . This can lead to inhibition of enzymes like topoisomerases and telomerases, which play crucial roles in DNA replication and cell division .

Result of Action

The result of the action of this compound can vary depending on the specific biological context. Given its ability to interact with dna and inhibit key enzymes, it can potentially exhibit anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities .

Biochemische Analyse

Biochemical Properties

The biochemical properties of Acridine-9-carbonyl chloride hydrochloride are largely attributed to its semi-planar heterocyclic structure, which allows it to interact appreciably with different biomolecular targets

Cellular Effects

Acridine derivatives are known to have a broad range of effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not explicitly defined in the available literature. Acridine derivatives are known to exert their effects at the molecular level through DNA intercalation, which can subsequently impact biological processes involving DNA and related enzymes .

Vorbereitungsmethoden

The synthesis of acridine-9-carbonyl chloride hydrochloride typically involves the chlorination of acridine-9-carboxylic acid. One common method includes the reaction of acridine-9-carboxylic acid with thionyl chloride (SOCl₂) to form acridine-9-carbonyl chloride, which is then converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Acridine-9-carbonyl chloride hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines to form amides.

Hydrolysis: In the presence of water, it can hydrolyze to form acridine-9-carboxylic acid.

Reduction: It can be reduced to acridine derivatives with different functional groups.

Common reagents used in these reactions include thionyl chloride, hydrochloric acid, and various nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Acridine-9-carbonyl chloride hydrochloride has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of other acridine derivatives.

Industry: Utilized in the production of dyes and fluorescent materials for visualization of biomolecules.

Vergleich Mit ähnlichen Verbindungen

Acridine-9-carbonyl chloride hydrochloride can be compared with other acridine derivatives such as:

Amsacrine (m-AMSA): Another DNA intercalator used as an anticancer agent.

9-Aminoacridine: Known for its antimicrobial properties.

9-Carboxyacridine: Used as a corrosion inhibitor.

Eigenschaften

IUPAC Name |

acridine-9-carbonyl chloride;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClNO.ClH/c15-14(17)13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)13;/h1-8H;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUKONHWWHFEDCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(=O)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

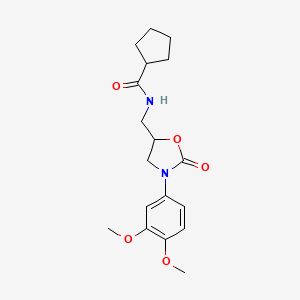

![tert-butyl N-{3-[2-(2-hydroxyethoxy)ethoxy]propyl}carbamate](/img/structure/B2868218.png)

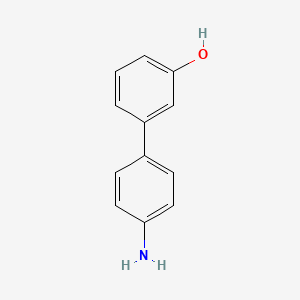

![2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide](/img/structure/B2868231.png)

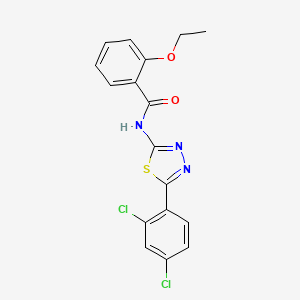

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2868235.png)

![5-(butylthio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2868237.png)